![molecular formula C12H17NO2S B14127412 S-[(3,4-Dimethylphenyl)methyl]-L-cysteine CAS No. 41594-21-2](/img/structure/B14127412.png)
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[(3,4-Dimethylphenyl)methyl]-L-cysteine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cysteine moiety linked to a 3,4-dimethylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.
Biology: In biological research, this compound can be used to study the role of cysteine derivatives in cellular processes. It may also serve as a probe to investigate protein interactions and enzyme activities.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can modulate biological pathways involving cysteine residues. It may also be explored for its antioxidant properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of S-[(3,4-Dimethylphenyl)methyl]-L-cysteine involves its interaction with biological molecules through its cysteine moiety. The sulfur atom in cysteine can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the aromatic ring may participate in hydrophobic interactions and π-π stacking with other aromatic residues in proteins.
相似化合物的比较
- S-[(2,4-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,5-Dimethylphenyl)methyl]-L-cysteine
- S-[(3,4-Dimethoxyphenyl)methyl]-L-cysteine
Comparison: S-[(3,4-Dimethylphenyl)methyl]-L-cysteine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs with different substituents or substitution patterns, it may exhibit distinct physical properties, such as solubility and stability, as well as unique biological activities.
属性
CAS 编号 |
41594-21-2 |
|---|---|
分子式 |
C12H17NO2S |
分子量 |
239.34 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(3,4-dimethylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2S/c1-8-3-4-10(5-9(8)2)6-16-7-11(13)12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI 键 |
DXEHXUVVPFCHGR-NSHDSACASA-N |
手性 SMILES |
CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)N)C |
规范 SMILES |
CC1=C(C=C(C=C1)CSCC(C(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
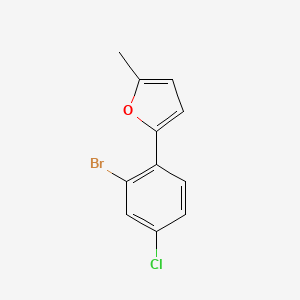
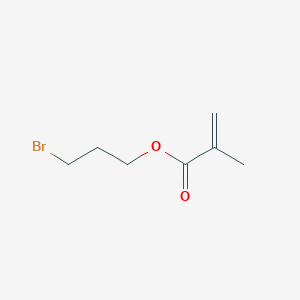
![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
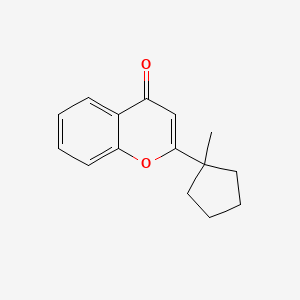
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
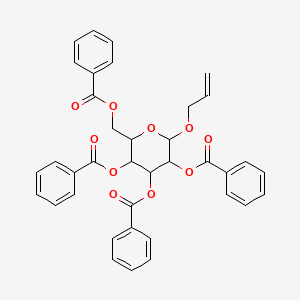
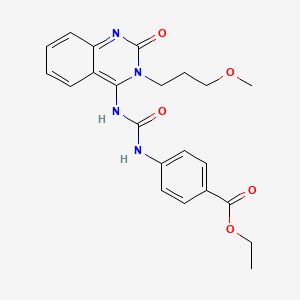

![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
